molecular formula C12H18O4 B2817066 Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 85407-72-3

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Cat. No. B2817066
CAS RN: 85407-72-3
M. Wt: 226.272
InChI Key: CCZKVSFLPOANOJ-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound that belongs to the class of saturated bicyclic structures . These structures are increasingly important in the development of bio-active compounds . The compound has a molecular formula of C12H18O4 .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, is based on the use of photochemistry . This strategy involves accessing new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is 1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis of Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .


Physical And Chemical Properties Analysis

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has a molecular weight of 198.22 . It is a white to yellow solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Solvolysis and Rearrangement Studies

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has been investigated in the context of solvolysis, a chemical process involving the reaction of a solute with a solvent. Studies on related compounds, such as cis-bicyclo[2.1.1]hex-2,3-diyl ditosylate, have demonstrated the formation of various bicyclohexane derivatives through solvolysis in alcoholic solvents. This has implications for understanding rearrangement reactions and the stability of carbocations in organic chemistry (Bentley et al., 1993).

Neuroprotective Drug Development

In medicinal chemistry, derivatives of bicyclohexane, similar to diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, have been explored for their neuroprotective properties. A study focused on the radiolabeling and biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound potentially valuable as a neuroprotective drug. Its ability to cross the brain-blood barrier and accumulate in brain regions has been demonstrated using PET imaging in rats (Yu et al., 2003).

Organic Synthesis Applications

The compound and its related bicyclohexane derivatives have been utilized in various organic synthesis applications. For example, the synthesis of bicyclo[2.1.0]Pentane and related intermediates involves processes like annulation, cyclization, and reduction, showcasing the versatility of these bicyclic structures in synthetic chemistry (Gassman & Mansfield, 2003).

Photocycloaddition Approaches

Advancements in photocycloaddition techniques have enabled the synthesis of bicyclo[2.2.1]hexanes, which are structurally similar to diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate. These techniques, using visible light, offer new pathways for creating complex molecular structures, useful in medicinal chemistry and material science (Rigotti & Bach, 2022).

Metabotropic Glutamate Receptor Antagonists

The bicyclohexane structure has been fundamental in the development of metabotropic glutamate receptor antagonists. By modifying the bicyclo[3.1.0]hexane ring, researchers have synthesized several derivatives that exhibit high affinity and antagonist activity for metabotropic glutamate receptors, which are critical in neurological functions (Yasuhara et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Bicyclo[2.1.1]hexanes, including Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, are still underexplored from a synthetic accessibility point of view . Future research could focus on developing new synthetic routes and methodologies, and implementing new exit vectorization . This would open up many new opportunities for molecular design .

properties

IUPAC Name

diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-9(13)11-5-6-12(7-11,8-11)10(14)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKVSFLPOANOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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